molecular formula C12H15BrO5 B1447631 Benzoic acid, 4-bromo-3-[2-(2-methoxyethoxy)ethoxy]- CAS No. 1154060-86-2

Benzoic acid, 4-bromo-3-[2-(2-methoxyethoxy)ethoxy]-

Cat. No.: B1447631
CAS No.: 1154060-86-2
M. Wt: 319.15 g/mol
InChI Key: GLYNAJWWNNDWMY-UHFFFAOYSA-N
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Description

Benzoic acid, 4-bromo-3-[2-(2-methoxyethoxy)ethoxy]- is a versatile chemical compound with a unique structure that includes a bromine atom and multiple ethoxy groups attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-bromo-3-[2-(2-methoxyethoxy)ethoxy]- typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and etherification processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-bromo-3-[2-(2-methoxyethoxy)ethoxy]- can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium ethoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, esters, and reduced derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzoic acid, 4-bromo-3-[2-(2-methoxyethoxy)ethoxy]- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials and nanotechnology applications.

Mechanism of Action

The mechanism of action of Benzoic acid, 4-bromo-3-[2-(2-methoxyethoxy)ethoxy]- involves its interaction with specific molecular targets. In electrophilic aromatic substitution reactions, the bromine atom acts as an electron-withdrawing group, influencing the reactivity of the aromatic ring. The compound can form intermediates such as benzenonium ions, which undergo further reactions to yield substituted products .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methoxybenzoic acid: Similar structure but with a methoxy group instead of the ethoxy groups.

    2-Bromo-4-methoxybenzoic acid: Another similar compound with different positioning of the bromine and methoxy groups

Uniqueness

Benzoic acid, 4-bromo-3-[2-(2-methoxyethoxy)ethoxy]- is unique due to the presence of multiple ethoxy groups, which enhance its solubility and reactivity. This structural feature makes it particularly useful in applications requiring high solubility and specific reactivity patterns.

Properties

IUPAC Name

4-bromo-3-[2-(2-methoxyethoxy)ethoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO5/c1-16-4-5-17-6-7-18-11-8-9(12(14)15)2-3-10(11)13/h2-3,8H,4-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYNAJWWNNDWMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOC1=C(C=CC(=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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